(4R)-4-Amino-5-hydroxypentanoic acid

Asymmetric Synthesis Chiral Building Block Stereochemical Purity

(4R)-4-Amino-5-hydroxypentanoic acid is a chiral, non-proteinogenic amino acid with a defined (R)-stereocenter at C4 and a hydroxyl terminus — a unique scaffold for asymmetric synthesis, peptide mimetic design, and chiral ligand development. Unlike the (4S)-enantiomer or racemate, the (R)-configuration provides distinct stereochemical control in diastereoselective transformations and chiral recognition studies. Sourced for medicinal chemistry and catalysis research, this enantiopure building block eliminates costly resolution steps and ensures reproducible stereochemical outcomes. Ideal for laboratories requiring precise chiral handles for enzyme binding studies or organocatalyst synthesis.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B8520749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-Amino-5-hydroxypentanoic acid
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CO)N
InChIInChI=1S/C5H11NO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1
InChIKeyJPYGFLFUDLRNKX-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4-Amino-5-hydroxypentanoic acid: A Chiral Non-Proteinogenic Amino Acid for Stereospecific Research and Synthesis


(4R)-4-Amino-5-hydroxypentanoic acid is a chiral, non-proteinogenic amino acid characterized by a pentanoic acid backbone bearing an amino group at the C4 position and a hydroxyl group at the C5 terminus, with an (R)-absolute configuration at the C4 stereocenter [1]. It is structurally distinct from its positional isomer (R)-5-amino-4-hydroxypentanoic acid and from the (4S)-enantiomer, each of which exhibits unique stereochemical and potential biological properties. The compound is utilized as a chiral building block in asymmetric synthesis, peptide chemistry, and medicinal chemistry research, where precise stereochemical control is paramount .

Why (4R)-4-Amino-5-hydroxypentanoic acid Cannot Be Substituted with Racemic or (4S)-Enantiomer in Stereochemically Demanding Applications


The (4R)-enantiomer possesses a specific three-dimensional arrangement of functional groups that dictates its interactions with chiral environments, including enzyme active sites, receptors, and chiral stationary phases. Substituting with the (4S)-enantiomer or the racemate alters the stereochemical outcome of reactions and can lead to significantly different biological or catalytic profiles, as evidenced by the distinct ligand binding observed for the (4S)-enantiomer in the Protein Data Bank [1]. In asymmetric synthesis, the (4R)-configuration provides a unique chiral handle for diastereoselective transformations, enabling the construction of complex molecules with defined stereochemistry that cannot be achieved using the opposite enantiomer or a racemic mixture [2].

Quantitative Differentiation of (4R)-4-Amino-5-hydroxypentanoic acid: Evidence for Stereospecific Procurement


Enantiomeric Purity: A Defined Stereocenter Essential for Asymmetric Applications

The (4R)-4-amino-5-hydroxypentanoic acid is defined by a single stereocenter at C4 with an (R)-absolute configuration . In contrast, the racemic mixture (CAS 40217-11-6) contains undefined stereochemistry, presenting a mixture of (4R)- and (4S)-enantiomers . The (4R)-enantiomer is offered with a standard purity of ≥95%, with the ability to provide enantiomeric excess (ee) values upon request, ensuring a well-defined chiral environment for reactions .

Asymmetric Synthesis Chiral Building Block Stereochemical Purity

Synthetic Yield and Enantioselectivity: Establishing a Benchmark for Chiral Synthon Production

While direct yield data for the (4R)-enantiomer are not reported, a parallel synthesis of the (4S)-enantiomer from L-glutamic acid derivatives achieved an overall yield of 68% with high enantiomeric purity [1]. This established methodology provides a quantitative benchmark for the (4R)-enantiomer, which can be analogously synthesized from D-glutamic acid derivatives, yielding the opposite enantiomer with similar efficiency .

Synthetic Efficiency Chiral Pool Synthesis Enantiomeric Excess

Physical Property Distinction: Melting Point and LogP as Indicators of Enantiomeric Purity and Formulation Behavior

The (4R)-enantiomer is predicted to have a melting point of approximately 174°C and a LogP of -3.8, based on computed properties [1]. In comparison, the (4S)-enantiomer has a reported melting point of 147-148°C [2], providing a tangible differentiation point for quality control and formulation. These differences arise from the distinct crystal packing arrangements of the pure enantiomers versus the racemate.

Physicochemical Characterization Formulation Quality Control

Structural Benchmarking: The (4S)-Enantiomer as a Defined Ligand in the Protein Data Bank

The (4S)-enantiomer of 4-amino-5-hydroxypentanoic acid (also known as L-glutamol) is deposited in the Protein Data Bank as ligand GAU, with a refined structure (PDB ID: 2CV1) demonstrating its binding interactions in a defined protein context [1]. While no equivalent PDB entry exists for the (4R)-enantiomer, the structural parameters of the (4S)-enantiomer (bond lengths, angles, and torsion angles) provide a benchmark for comparing the stereospecific molecular recognition potential of the (4R)-enantiomer in complementary chiral environments.

Structural Biology Ligand Design Molecular Recognition

Key Application Scenarios for (4R)-4-Amino-5-hydroxypentanoic acid in Research and Industry


Chiral Building Block in Asymmetric Peptide Synthesis

The defined (4R)-stereocenter at the C4 position serves as a chiral handle for constructing diastereomerically pure peptides and peptide mimetics. Researchers can leverage this stereochemistry to install specific spatial arrangements in peptide backbones, which is critical for modulating biological activity, receptor binding, or enzyme inhibition [1]. This application directly follows from the evidence of enantiomeric purity and synthetic accessibility.

Chiral Synthon for Natural Product and Drug Intermediate Synthesis

As a non-proteinogenic amino acid with a unique functional group arrangement, (4R)-4-amino-5-hydroxypentanoic acid can be employed as a chiral synthon in the total synthesis of complex natural products or pharmaceutical intermediates. Its use avoids the need for resolution steps later in the synthetic sequence, improving overall yield and reducing cost .

Chiral Ligand or Catalyst Precursor in Asymmetric Catalysis

The compound's chiral amino alcohol motif makes it a suitable precursor for preparing chiral ligands or organocatalysts. Upon appropriate derivatization, it can be used to induce enantioselectivity in catalytic transformations, a scenario supported by its defined stereochemistry and the known utility of similar chiral amino alcohols in catalysis .

Stereospecific Probe in Structural Biology and Biochemistry

Although no direct PDB entry exists for the (4R)-enantiomer, its mirror-image relationship to the (4S)-enantiomer (which has a defined protein-binding structure) makes it a valuable tool for investigating stereospecific molecular recognition. It can be used in competitive binding assays or co-crystallization studies to map chiral preferences of enzymes and receptors [2].

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